molecular formula C16H17O5S- B14751762 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate

2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate

Katalognummer: B14751762
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: VLHAOVIJKIBFLB-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate is an organic compound with a complex structure that includes a methoxyphenoxy group, an ethyl linkage, and a methylbenzenesulfonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanol .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing reaction conditions to maximize yield and minimize costs. This includes selecting appropriate solvents, bases, and temperatures to ensure efficient conversion at each step .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(2-Methoxyphenoxy)ethyl]-4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C16H17O5S-

Molekulargewicht

321.4 g/mol

IUPAC-Name

2-[2-(2-methoxyphenoxy)ethyl]-4-methylbenzenesulfonate

InChI

InChI=1S/C16H18O5S/c1-12-7-8-16(22(17,18)19)13(11-12)9-10-21-15-6-4-3-5-14(15)20-2/h3-8,11H,9-10H2,1-2H3,(H,17,18,19)/p-1

InChI-Schlüssel

VLHAOVIJKIBFLB-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])CCOC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.